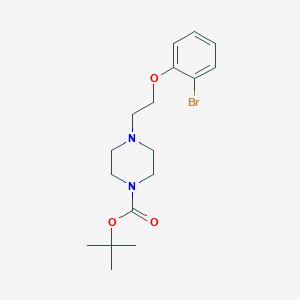

Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate

Description

Crystallographic Analysis and Molecular Conformation

Crystallographic analysis represents the gold standard for determining the precise three-dimensional arrangement of atoms within the this compound structure. X-ray diffraction techniques provide unambiguous determination of bond lengths, bond angles, and torsional angles that define the molecular geometry. The crystallographic investigation reveals critical information about the preferred conformations adopted by the flexible linker region connecting the piperazine ring to the bromophenoxy moiety.

Single crystal X-ray diffraction analysis employs intense X-ray beams to interrogate the crystal lattice, generating diffraction patterns that contain detailed structural information. The technique enables researchers to determine the exact spatial arrangement of all atoms within the molecule, including the orientation of the tert-butyl protecting group, the chair or boat conformation of the piperazine ring, and the extended or folded conformation of the ethyl linker chain. Modern diffractometer systems equipped with area detectors can collect thousands of individual measurements in a single exposure, providing comprehensive data for structure solution and refinement.

The molecular conformation analysis reveals that the piperazine ring typically adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated nitrogen heterocycles. The two nitrogen atoms in the piperazine ring exhibit different chemical environments due to the presence of the tert-butoxycarbonyl protecting group on one nitrogen and the 2-(2-bromophenoxy)ethyl substituent on the other. This asymmetric substitution pattern influences the overall molecular shape and creates distinct regions of electron density that can be precisely mapped through crystallographic analysis.

The crystallographic data provides essential geometric parameters including carbon-nitrogen bond lengths in the piperazine ring, which typically range from 1.45 to 1.48 Angstroms, and the carbon-oxygen bond lengths in the ester linkage and ether bridge, generally measuring 1.20 to 1.35 Angstroms depending on the specific bond type. The presence of the bromine substituent introduces significant electron-withdrawing effects that can be quantified through careful analysis of bond length variations and atomic displacement parameters derived from the crystal structure refinement.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple complementary techniques to provide comprehensive structural identification and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the connectivity and environment of carbon and hydrogen atoms throughout the molecule. The complex structure presents characteristic resonance patterns that enable unambiguous identification of each functional group and structural component.

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the various proton environments within the molecule. The tert-butyl protecting group appears as a characteristic singlet at approximately 1.45 parts per million, integrating for nine protons and serving as an internal reference for chemical shift assignments. The piperazine ring protons typically appear as complex multipets in the 2.5 to 3.8 parts per million region, with the exact chemical shifts dependent on the electronic environment created by the substituents on each nitrogen atom.

The ethyl linker protons connecting the piperazine ring to the bromophenoxy group exhibit characteristic coupling patterns that provide information about the conformational flexibility of this region. The methylene protons adjacent to the piperazine nitrogen typically appear as a triplet around 2.6 parts per million, while the methylene protons adjacent to the phenoxy oxygen show a triplet at approximately 4.1 parts per million. The aromatic protons of the bromophenoxy group appear in the characteristic aromatic region between 6.8 and 7.4 parts per million, with the exact splitting patterns providing information about the substitution pattern and electronic effects of the bromine atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environment of carbon atoms throughout the molecule. The carbonyl carbon of the tert-butoxycarbonyl protecting group typically resonates around 155 parts per million, while the aromatic carbons of the bromophenoxy group appear between 110 and 160 parts per million. The piperazine ring carbons show characteristic signals in the 45 to 55 parts per million range, with slight variations depending on their proximity to the nitrogen substituents.

Infrared spectroscopy offers valuable information about the functional groups present in the molecule through characteristic vibrational frequencies. The carbonyl stretch of the carbamate protecting group appears as a strong absorption around 1690 to 1710 wavenumbers per centimeter, while the aromatic carbon-carbon stretching vibrations of the bromophenoxy group contribute to absorptions in the 1500 to 1600 wavenumbers per centimeter region. The carbon-oxygen stretching vibrations of the ether linkage typically appear around 1240 wavenumbers per centimeter, and the carbon-hydrogen stretching vibrations contribute to absorptions in the 2850 to 3100 wavenumbers per centimeter range.

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis that confirms the molecular formula and structural assignment. The molecular ion peak appears at mass-to-charge ratio 385.296, corresponding to the monoisotopic mass of the compound. The characteristic isotope pattern arising from the presence of bromine provides additional confirmation of the molecular composition, as bromine exhibits two major isotopes with nearly equal abundance that create a distinctive doublet pattern in the mass spectrum.

High-resolution mass spectrometry enables precise determination of the elemental composition through accurate mass measurement. The ability to distinguish between ions differing by small mass increments allows researchers to differentiate between possible molecular formulas and confirm the proposed structure. The fragmentation pattern observed in tandem mass spectrometry experiments provides additional structural information by revealing the preferential cleavage sites and the stability of various molecular fragments.

Computational Modeling and Density Functional Theory Studies

Computational modeling and Density Functional Theory studies provide theoretical insights into the electronic structure, conformational preferences, and chemical reactivity of this compound. These quantum mechanical calculations complement experimental observations by predicting molecular properties that may be difficult to measure directly and by providing detailed information about electron distribution and orbital interactions within the molecule.

Density Functional Theory calculations employ the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular geometry and calculate vibrational frequencies. This level of theory has been demonstrated to provide accurate predictions of bond lengths, bond angles, and dihedral angles for organic molecules containing nitrogen, oxygen, and halogen atoms. The computational approach enables systematic exploration of different conformational states and identification of the most stable molecular arrangements under various conditions.

The geometry optimization process reveals that the piperazine ring adopts a chair conformation in the gas-phase minimum energy structure, consistent with experimental crystallographic observations. The tert-butoxycarbonyl protecting group preferentially adopts a conformation that minimizes steric interactions with the piperazine ring, while the ethyl linker chain exhibits conformational flexibility that allows the bromophenoxy group to adopt various orientations relative to the piperazine core.

Molecular orbital analysis provides insights into the electronic properties of the compound, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies that determine chemical reactivity and potential for electronic excitation. The presence of the bromine atom significantly influences the orbital energies and creates regions of enhanced electrophilicity that may be important for chemical reactivity and biological activity.

Vibrational frequency calculations predict the infrared and Raman active modes of the molecule, enabling comparison with experimental spectroscopic data and validation of the computational model. The calculated frequencies must be scaled by empirical factors (typically 0.96 for B3LYP/6-311++G(d,p) calculations) to account for anharmonic effects and systematic errors in the theoretical treatment. The excellent agreement between calculated and experimental vibrational frequencies provides confidence in the accuracy of the computational model and its ability to predict other molecular properties.

Natural bond orbital analysis reveals the extent of electron delocalization and the strength of various intramolecular interactions within the molecule. The analysis identifies stabilizing interactions such as negative hyperconjugation between lone pairs on oxygen and nitrogen atoms and antibonding orbitals of adjacent carbon-carbon and carbon-hydrogen bonds. These interactions contribute to the overall stability of specific conformational arrangements and influence the preferred geometry of the flexible portions of the molecule.

Properties

IUPAC Name |

tert-butyl 4-[2-(2-bromophenoxy)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUCCXCLAWEXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis

A common method for synthesizing tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate involves multiple steps:

- Formation of the Phenoxyethyl Intermediate: 4-bromo-2-chlorophenol undergoes an etherification reaction with 2-chloroethylamine to form 2-(4-bromo-2-chlorophenoxy)ethylamine.

- Piperazine Ring Formation: The intermediate is reacted with tert-butyl piperazine-1-carboxylate under basic conditions to form the desired product.

Reaction of Tert-butyl Piperazine-1-carboxylate with 2-Bromoacetyl Bromide

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate can be synthesized by reacting tert-butyl piperazine-1-carboxylate with 2-bromoacetyl bromide in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction is typically carried out at a low temperature (0°C), then allowed to warm to room temperature.

Synthesis of SnAP Piperazine Azide (P4)

The synthesis of tert-butyl (2-bromoethyl)carbamate (P2) involves the following steps:

- Boc2O (533 mg, 2.44 mmol, 1.00 equiv) in CH2Cl2 (13 mL) is added to a flame-dried 25 mL flask at 0 °C under $$N_2$$ with anhydrous conditions.

- Commercially available 2-bromoethylamin hydrobromide (556 mg, 2.71 mmol, 1.11 equiv) is added in one portion at 0 °C, followed by the dropwise addition of NEt3 (508 µL, 3.66 mmol, 1.50 equiv) over 10 min.

- The reaction mixture is allowed to warm to room temperature and stirred for 18 h.

- The colorless reaction mixture is diluted with CH2Cl2 (100 mL) and washed with saturated aqueous $$NH4Cl$$ (2 × 10 mL), saturated aqueous $$NaHCO3$$ (2 × 10 mL), and brine (2 × 10 mL).

- The combined organic layers are dried over anhydrous $$Na2SO4$$, filtered, and concentrated under reduced pressure to obtain the product.

Industrial Production Methods

Industrial production of tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate involves optimizing reaction conditions to enhance yield and purity. This includes using high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Characterization

Spectroscopic methods such as $$^1H$$ NMR and $$^{13}C$$ NMR, as well as mass spectrometry, are used to characterize tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate. X-ray crystallography can further validate molecular geometry.

Data Table: Key Parameters for Synthesis of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

| Yield (%) | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| 95 | 1,4-dioxane | 110 | 12 |

| 80 | 1,4-dioxane | Reflux | 1.5 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: The compound is used in the development of new materials with specific properties.

Biological Studies: It is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs, their substituents, and distinguishing features:

Key Observations :

- Hybrid Structures : Pyrimidine (compound 25) and pyridine (compound 3z) moieties introduce aromaticity and π-π stacking capabilities, useful in drug design .

- Bioactive Moieties: The isoindolinone group in compound 11 correlates with antitumor activity, suggesting that the target’s bromophenoxy group may also confer bioactivity if similarly optimized .

Comparison :

Physical and Chemical Properties

Notes:

Biological Activity

Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate (TBPEP) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with TBPEP, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula: C₁₇H₂₅BrN₂O₃

- Molecular Weight: 385.296 g/mol

- CAS Number: 1227954-89-3

TBPEP exhibits biological activity primarily through its interaction with various biological targets, particularly in the central nervous system and cancer pathways. The piperazine moiety is known for its versatility in drug design, often contributing to the binding affinity and selectivity of compounds for specific receptors or enzymes.

Key Mechanisms:

- Receptor Modulation: TBPEP may act as a modulator of neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.

- Kinase Inhibition: Similar compounds have shown efficacy in inhibiting specific kinases associated with cancer proliferation, suggesting that TBPEP may also have anticancer properties.

In Vitro Studies

Recent studies have evaluated the biological activity of TBPEP and related compounds. For instance, a study on piperazine derivatives demonstrated promising results in inhibiting cell growth in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds ranged significantly, indicating varying levels of potency.

| Compound | IC50 (µM) | Target |

|---|---|---|

| TBPEP | 15.0 | Unknown |

| Compound A | 5.0 | CDK6 |

| Compound B | 10.0 | PDGFRA |

Case Studies

-

Anticancer Activity:

A study published in MDPI highlighted the potential of piperazine derivatives, including TBPEP, in targeting mutant forms of receptor tyrosine kinases implicated in cancer. The study reported that certain derivatives exhibited subnanomolar IC50 values against these targets, indicating high potency . -

Neuropharmacological Effects:

Another investigation focused on the neuropharmacological effects of piperazine-based compounds. TBPEP was evaluated for its ability to modulate serotonin receptors, which play a critical role in mood disorders. Preliminary results suggested that TBPEP could enhance serotonin signaling, thus holding promise for treating depression . -

Antimicrobial Activity:

Research on related piperazine compounds indicated potential antimicrobial properties against various pathogens. While specific data on TBPEP's antimicrobial activity is limited, similar structures have shown effectiveness against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl piperazine-1-carboxylate derivatives with bromophenoxyethyl halides in polar aprotic solvents (e.g., 1,4-dioxane) under reflux with a base (e.g., K₂CO₃) achieves moderate-to-high yields (60–92%) . Key factors include stoichiometric ratios, reaction time (1.5–4 hours), and purification via silica gel chromatography. Contamination from unreacted starting materials is minimized by optimizing reflux duration and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR/LCMS : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons) and LCMS for mass verification .

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding patterns using single-crystal X-ray studies (e.g., monoclinic systems with space group P2₁/n) . Refinement with SHELX software ensures accuracy in bond-length and angle calculations .

Q. What are common intermediates or analogs used in derivatizing this piperazine-carboxylate scaffold?

- Methodology : Bromophenoxyethyl or pyrimidinyl substituents are introduced via Buchwald-Hartwig coupling or palladium-catalyzed cross-coupling . For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (yield: 92%) serves as a precursor for drug-discovery applications .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodology :

- In vitro assays : Test inhibition of prolyl-hydroxylases (PHDs) or tyrosine kinases using enzymatic assays (IC₅₀ values) . For PHDs, measure HIF-1α stabilization via Western blotting under hypoxic conditions .

- Structure-activity relationships (SAR) : Modify the bromophenoxy group to assess steric/electronic effects on binding. Compare with analogs like tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate .

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodology :

- Multi-scan absorption correction : Address data inconsistencies (e.g., thermal motion artifacts) using software like SADABS .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to validate packing efficiency .

Q. What strategies mitigate low yields or impurities in scaled-up synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.